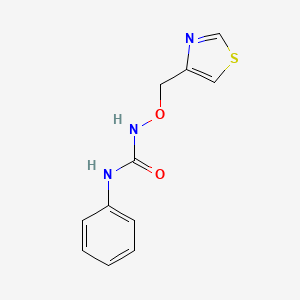
Urea, 1-phenyl-3-(4-thiazolylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-phenyl-3-(4-thiazolylmethoxy)- is a compound that belongs to the class of urea derivatives. It is characterized by the presence of a phenyl group and a thiazolylmethoxy group attached to the urea moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including 1-phenyl-3-(4-thiazolylmethoxy)-urea, typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of phenyl isocyanate with 4-thiazolylmethoxyamine under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of urea derivatives often involves scalable and efficient methods. For instance, the synthesis of N-substituted ureas can be achieved by the reaction of amines with potassium isocyanate in water. This method is advantageous due to its simplicity, mild reaction conditions, and high yields .
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1-phenyl-3-(4-thiazolylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Urea, 1-phenyl-3-(4-thiazolylmethoxy)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of urea, 1-phenyl-3-(4-thiazolylmethoxy)- involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The thiazole ring in the compound plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylurea Derivatives: Compounds such as 1-phenyl-3-(4-methylthiazolyl)-urea and 1-phenyl-3-(4-chlorothiazolyl)-urea share structural similarities with 1-phenyl-3-(4-thiazolylmethoxy)-urea.
Thiazole Derivatives: Thiazole-containing compounds like sulfathiazole and ritonavir also exhibit similar biological activities.
Uniqueness
What sets urea, 1-phenyl-3-(4-thiazolylmethoxy)- apart from other similar compounds is its unique combination of the phenyl and thiazolylmethoxy groups. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
24885-85-6 |
|---|---|
Fórmula molecular |
C11H11N3O2S |
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
1-phenyl-3-(1,3-thiazol-4-ylmethoxy)urea |
InChI |
InChI=1S/C11H11N3O2S/c15-11(13-9-4-2-1-3-5-9)14-16-6-10-7-17-8-12-10/h1-5,7-8H,6H2,(H2,13,14,15) |
Clave InChI |
MDKDGBLEKGDTDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NOCC2=CSC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


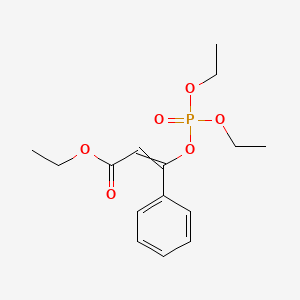
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)

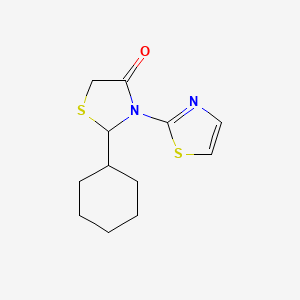
![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
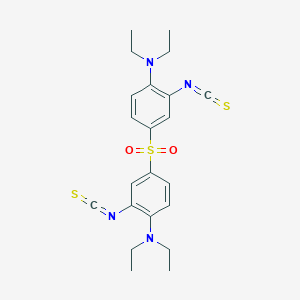
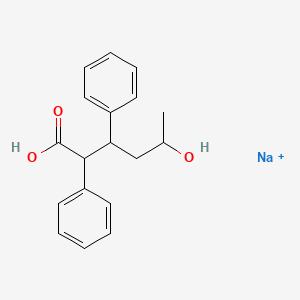
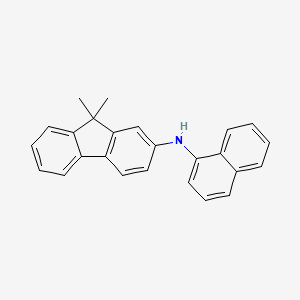
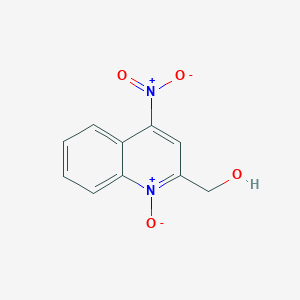
![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
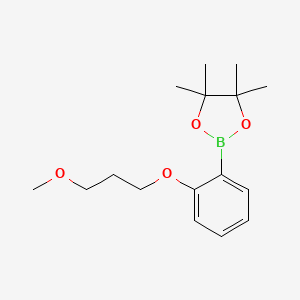
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)
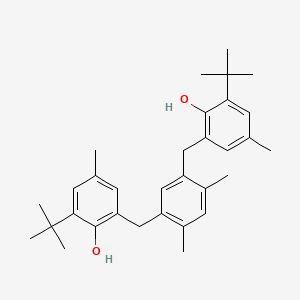
![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)
